molecular formula C18H14Cl2N2O5S B5033477 2-Chloro-4-(morpholin-4-ylcarbonothioyl)phenyl 4-chloro-2-nitrobenzoate

2-Chloro-4-(morpholin-4-ylcarbonothioyl)phenyl 4-chloro-2-nitrobenzoate

Cat. No.: B5033477
M. Wt: 441.3 g/mol
InChI Key: WPXDYAJCMMWTAL-UHFFFAOYSA-N
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Description

2-Chloro-4-(morpholin-4-ylcarbonothioyl)phenyl 4-chloro-2-nitrobenzoate is a complex organic compound that features a combination of chloro, morpholine, carbonothioyl, and nitrobenzoate groups

Preparation Methods

The synthesis of 2-Chloro-4-(morpholin-4-ylcarbonothioyl)phenyl 4-chloro-2-nitrobenzoate typically involves multi-step organic reactions. The preparation methods include:

    Synthetic Routes:

    Reaction Conditions: The reactions are carried out under controlled conditions, often requiring specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

    Industrial Production Methods: Industrial production may involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and reduce costs.

Chemical Reactions Analysis

2-Chloro-4-(morpholin-4-ylcarbonothioyl)phenyl 4-chloro-2-nitrobenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group, altering the compound’s properties.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Conditions vary depending on the desired reaction and product.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, leading to a variety of derivatives with different functional groups.

Scientific Research Applications

2-Chloro-4-(morpholin-4-ylcarbonothioyl)phenyl 4-chloro-2-nitrobenzoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s derivatives may have potential as biochemical probes or inhibitors in biological studies.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(morpholin-4-ylcarbonothioyl)phenyl 4-chloro-2-nitrobenzoate involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound may interact with specific enzymes or receptors, altering their activity.

    Pathways Involved: It could influence various biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

2-Chloro-4-(morpholin-4-ylcarbonothioyl)phenyl 4-chloro-2-nitrobenzoate can be compared with similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 2-(5-Chloro-2-thienyl)-N-{(3S)-1-[(1S)-1-methyl-2-morpholin-4-yl-2-phenylethyl]}benzamide and 4-Chloro-N-(2-morpholin-4-yl-2-phenyl-ethyl)benzenesulfonamide share structural similarities.

Properties

IUPAC Name

[2-chloro-4-(morpholine-4-carbothioyl)phenyl] 4-chloro-2-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N2O5S/c19-12-2-3-13(15(10-12)22(24)25)18(23)27-16-4-1-11(9-14(16)20)17(28)21-5-7-26-8-6-21/h1-4,9-10H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPXDYAJCMMWTAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=S)C2=CC(=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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